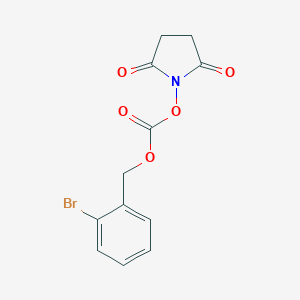

N-(2-Bromobenzyloxycarbonyloxy)succinimide

説明

N-(2-Bromobenzyloxycarbonyloxy)succinimide is a bifunctional reagent extensively employed in organic synthesis and peptide chemistry. It is characterized by its 2-bromobenzyloxycarbonyloxy substituent, which confers unique electrophilic properties. The compound is a colorless solid with dual solubility in water and organic solvents, enabling its use in diverse reaction environments . Its versatility stems from its ability to act as both an acid and a base, depending on reaction conditions, making it valuable for activating carboxyl groups or modifying amines in peptide coupling reactions .

Structure

2D Structure

特性

IUPAC Name |

(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDNRTVADOCWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344596 | |

| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128611-93-8 | |

| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Primary One-Step Synthesis Method

The most widely reported preparation method involves the condensation of 2-bromobenzyl alcohol with N,N'-disuccinimidyl carbonate (DSC) in an anhydrous solvent system. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-bromobenzyl alcohol attacks the electrophilic carbonyl carbon of DSC, displacing the succinimidyl leaving group (Figure 1).

Reaction Equation:

Key Reaction Parameters (Table 1):

Procedure Overview:

-

Reagent Setup : 2-Bromobenzyl alcohol (1.0 equiv) and DSC (1.1 equiv) are dissolved in anhydrous DCM under nitrogen.

-

Base Addition : Triethylamine (1.5 equiv) is added dropwise to deprotonate the alcohol and initiate the reaction.

-

Stirring : The mixture is stirred at room temperature for 18–24 hours, monitored by TLC or HPLC.

-

Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via recrystallization from ethyl acetate/hexane.

Alternative Solvent Systems and Optimization

While DCM is the most common solvent, acetone has been employed in industrial settings to improve solubility and reaction kinetics. For example, LeBlanc et al. (2010) utilized acetone for large-scale syntheses, achieving a 78% yield with a purity >98%. Key advantages of acetone include:

Critical Considerations for Optimization:

-

Moisture Sensitivity : The reaction must be conducted under anhydrous conditions to prevent hydrolysis of DSC.

-

Stoichiometry : A slight excess of DSC (1.1–1.2 equiv) ensures complete conversion of the alcohol.

-

Purification : Recrystallization from ethyl acetate/hexane (1:3 v/v) yields a white crystalline solid with a melting point of 105–108°C.

Physicochemical Characterization

Structural and Spectral Data

Molecular Formula :

Molecular Weight : 328.12 g/mol

Melting Point : 105–108°C

Density : 1.70 g/cm³

Boiling Point : 418.2°C (predicted)

Spectroscopic Properties:

Purity and Stability

Industrial batches exhibit a purity of ≥98% by HPLC. The compound is moisture-sensitive and requires storage under inert gas (N₂ or Ar) at 2–8°C. Prolonged exposure to humidity leads to hydrolysis, forming 2-bromobenzyl alcohol and succinimide carbonate.

Scalability and Industrial Production

Large-Scale Synthesis Protocols

Stepwise Process for Kilo-Scale Production:

-

Reactor Setup : A 50-L jacketed reactor is charged with 2-bromobenzyl alcohol (5.0 kg, 26.8 mol) and DSC (7.2 kg, 28.1 mol) in acetone (30 L).

-

Base Addition : Triethylamine (4.2 L, 30.1 mol) is added over 30 minutes under nitrogen.

-

Temperature Control : The reaction is maintained at 20°C with vigorous stirring for 24 hours.

-

Isolation : The mixture is filtered, and the product is recrystallized twice to achieve >99% purity.

Economic and Safety Considerations:

-

Cost of Raw Materials : DSC accounts for 60–70% of total production costs.

-

Waste Management : Aqueous washes are neutralized with citric acid before disposal.

Comparative Analysis with Analogous Compounds

化学反応の分析

Types of Reactions

N-(2-Bromobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-bromobenzyl alcohol and succinic acid

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions

Major Products Formed

Substitution Products: Depending on the nucleophile, the major products can include substituted benzyl derivatives.

Hydrolysis Products: The primary products of hydrolysis are 2-bromobenzyl alcohol and succinic acid

科学的研究の応用

Organic Synthesis

NBSI is widely used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Substitution Reactions : The bromine atom facilitates nucleophilic substitution, enabling the formation of diverse organic products.

- Hydrolysis : Under acidic or basic conditions, NBSI can be hydrolyzed to yield 2-bromobenzyl alcohol and succinic acid.

Peptide Synthesis

In peptide synthesis, NBSI serves as a protecting group for the amino groups of amino acids. The advantages include:

- Selective Protection : It temporarily shields the N-terminus of peptides, allowing for further modifications on other functional groups without interference .

- Controlled Derivatization : NBSI enables the modification of carboxylic acids while protecting them from unwanted reactions.

Bioconjugation

NBSI is utilized in bioconjugation reactions to attach various functionalities to biomolecules such as proteins and carbohydrates. This application is crucial for:

- Therapeutic Development : Facilitating the attachment of therapeutic agents or probes to biomolecules enhances drug delivery systems.

Pharmaceutical Research

The compound is investigated for its potential applications in drug development, particularly in creating novel drug delivery systems that require precise modifications to biomolecules .

Case Studies and Research Findings

Several studies have documented the efficacy of NBSI in various applications:

- Peptide Synthesis Studies : Research has shown that using NBSI as a protecting group significantly increases the yield and purity of synthesized peptides compared to traditional methods.

- Bioconjugation Techniques : Case studies demonstrate that NBSI facilitates efficient conjugation processes that enhance the stability and efficacy of therapeutic agents when attached to proteins or antibodies .

作用機序

The mechanism of action of N-(2-Bromobenzyloxycarbonyloxy)succinimide involves its ability to act as a bifunctional reagent. It can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

類似化合物との比較

Comparison with Similar Succinimide Derivatives

Substituent Effects on Reactivity and Selectivity

Succinimide derivatives exhibit varied reactivity and selectivity depending on their substituents:

- Key Insight : Electron-withdrawing groups (e.g., Br, Cl) enhance reactivity and selectivity in enantioselective reactions, as seen in N-(arylsulfanyl)succinimides . However, ortho-substituents introduce steric hindrance, reducing efficacy . This compound avoids steric issues due to its linear benzyloxycarbonyloxy chain, enabling efficient bifunctionality.

Crystallographic and Solubility Properties

Crystal structures and solubility influence practical applications:

- Key Insight : The hydrophilic polyethylene glycol (PEG) backbone in analogs like NHS-PEG-MAL enhances protein surface interaction, but this compound’s inherent solubility eliminates the need for PEG modifications .

生物活性

N-(2-Bromobenzyloxycarbonyloxy)succinimide, commonly referred to as Z-(2-BR)-OSU, is a chemical compound with significant relevance in peptide synthesis and medicinal chemistry. This article delves into its biological activity, applications, and research findings, supported by data tables and case studies.

- Molecular Formula : C12H10BrNO5

- Molecular Weight : 328.12 g/mol

- CAS Number : 128611-93-8

- Appearance : White powder

- Purity : 98.0%

- Melting Point : 105-108 °C

- Boiling Point : 418.2 °C at 760 mmHg

- Density : 1.7 g/cm³

These properties indicate that Z-(2-BR)-OSU is a stable compound suitable for various applications in organic synthesis and biochemistry.

Peptide Synthesis

This compound is primarily utilized as a peptide reagent for the introduction of the 2-bromobenzyloxycarbonyl group. This functionality is particularly effective for protecting the phenolic hydroxyl group of tyrosine residues during peptide synthesis. The protection is crucial as it prevents unwanted reactions during subsequent steps in peptide assembly .

The protective group introduced by Z-(2-BR)-OSU can be cleaved quantitatively using hydrofluoric acid (HF), allowing for the selective deprotection of tyrosine residues post-synthesis. This selectivity enhances the yield and purity of synthesized peptides, which are essential for biological assays and therapeutic applications .

Research Findings

Recent studies highlight the broader biological implications of succinimide derivatives, including Z-(2-BR)-OSU:

- Anticonvulsant Activity : Succinimides are recognized for their anticonvulsant properties, with derivatives exhibiting efficacy in seizure control. Research has shown that modifications to the succinimide core can enhance this activity .

- Antitumor and Antimicrobial Properties : Various succinimide derivatives have demonstrated potential as antitumor agents and antimicrobial compounds. The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly improve biological efficacy .

- Enzyme Inhibition : Some derivatives have been identified as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity plays a critical role .

Case Study 1: Peptide Synthesis Optimization

A study conducted by Sawayama et al. (1990) explored the efficiency of Z-(2-BR)-OSU in synthesizing cyclic peptides. The researchers reported a significant increase in yield when using this reagent compared to traditional methods, demonstrating its effectiveness in protecting tyrosine residues during cyclization processes .

Case Study 2: Anticonvulsant Efficacy

In a comparative study on various succinimide derivatives, researchers found that specific modifications to the Z-(2-BR)-OSU structure resulted in enhanced anticonvulsant activity in animal models. The study emphasized the importance of structural variations on pharmacological outcomes, paving the way for developing more effective therapeutic agents .

Q & A

Q. What are the primary applications of N-(2-Bromobenzyloxycarbonyloxy)succinimide in peptide synthesis?

This reagent is primarily used to introduce the 2-bromobenzyloxycarbonyl (2-BrZ) protecting group onto amine groups (e.g., amino acids or peptides) during solid-phase synthesis. The bromine substituent enhances electron-withdrawing effects, stabilizing the carbamate linkage and improving resistance to acidic cleavage compared to non-halogenated analogs . Methodologically, it reacts with free amines under mild alkaline conditions (pH 8–9) in polar aprotic solvents like DMF or acetonitrile, minimizing side reactions such as racemization .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound is moisture-sensitive and should be stored in a desiccator at 0–6°C. Handling requires PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation of dust. Its Material Safety Data Sheet (MSDS) highlights risks of skin irritation and allergic reactions, necessitating immediate washing upon contact . Stability tests indicate decomposition above 105°C, so reactions should be conducted below this threshold .

Q. What are the typical synthetic routes for preparing this compound?

The compound is synthesized via a two-step process:

- Step 1 : Reaction of 2-bromobenzyl chloroformate with N-hydroxysuccinimide (NHS) in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

- Step 2 : Purification by recrystallization from ethyl acetate/hexane mixtures yields the product with >98% purity. Analytical validation includes melting point (105–108°C), IR (C=O stretch at 1780–1810 cm⁻¹), and NMR (distinct succinimide proton signals at δ 2.8–3.0 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to optimize coupling efficiency with this compound in complex peptide syntheses?

Key factors include:

- Solvent selection : DMF or THF enhances solubility and reaction rates.

- Stoichiometry : A 1.2–1.5 molar excess of the reagent ensures complete amine protection while minimizing unreacted reagent.

- Temperature : Reactions at 0–4°C reduce succinimide hydrolysis, critical for moisture-sensitive intermediates.

- Monitoring : Use HPLC or LC-MS to track coupling completion (disappearance of free amine signals) .

Q. How can structural analysis techniques like X-ray crystallography resolve ambiguities in the reactivity of this compound?

X-ray studies of related succinimide derivatives (e.g., PPh₄[X(N-bromosuccinimide)₂]) reveal halogen-dependent coordination geometries. For the 2-bromo analog, steric hindrance from the bromine atom may reduce nucleophilic attack efficiency at the carbonyl carbon. IR and NMR can further validate electronic effects by comparing C=O stretch frequencies and chemical shifts with non-brominated analogs .

Q. How should researchers address contradictions in reported reaction yields for halogenated succinimide derivatives?

Discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Br) on the benzyl ring increase carbamate stability but may slow coupling kinetics. Systematic studies varying substituent position (ortho vs. para) and reaction pH can isolate these effects. Evidence from α-chloro-N-aryl succinimide syntheses shows higher yields with electron-deficient aryl groups, suggesting similar trends for brominated analogs .

Q. What methodological considerations are critical for detecting succinimide degradation products in biologics?

High-fidelity trypsin digestion protocols (pH 7.0, 1 hour) minimize artificial succinimide formation during sample preparation. LC-MS/MS with collision-induced dissociation (CID) can distinguish succinimide intermediates from iso-Asp/Asp artifacts. For example, in degraded monoclonal antibodies, succinimide at Asp30 was confirmed only under non-alkaline conditions, with activity loss reversible upon hydrolysis to Asp .

Q. Can this compound act as a catalyst in organic transformations?

While not a direct catalyst, its bromine atom enables unique reactivity in halogen-bonding-mediated reactions. For instance, analogous N-bromosuccinimide (NBS) complexes with PPh₄Br catalyze regioselective bromolactonization of alkenes. The 2-bromo substituent in this reagent may similarly stabilize transition states in electrophilic additions, though this requires experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。